molecular formula C4H9BO2 B13022952 (1Z)-But-1-en-1-ylboronic acid CAS No. 1225285-16-4

(1Z)-But-1-en-1-ylboronic acid

Cat. No.: B13022952
CAS No.: 1225285-16-4
M. Wt: 99.93 g/mol
InChI Key: KKDBUAXGGKQJNY-ARJAWSKDSA-N
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Description

(1Z)-But-1-en-1-ylboronic acid is a high-value alkyl boronic acid derivative supplied for research and development purposes. This compound is characterized by its Z-configuration (cis-) around the carbon-carbon double bond, which can impart unique steric and electronic properties in chemical syntheses. Boronic acids like this one are primarily used as key building blocks in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds—a fundamental transformation in the construction of complex organic molecules, pharmaceuticals, and materials . The utility of this compound extends beyond simple coupling; as a Lewis acid, it can form reversible complexes with diols and other nucleophiles, making it a candidate for the development of sensors, bioconjugation tools, and as an intermediate in synthesizing more complex boron-containing compounds . The boronic acid functional group is a well-established bioisostere for carboxylic acids, which can be leveraged in drug discovery to modulate the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules . This product is offered with a high purity specification and requires cold-chain transportation and storage in a freezer under an inert atmosphere to maintain its stability and quality . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or animal use.

Properties

CAS No.

1225285-16-4

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(Z)-but-1-enyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3/b4-3-

InChI Key

KKDBUAXGGKQJNY-ARJAWSKDSA-N

Isomeric SMILES

B(/C=C\CC)(O)O

Canonical SMILES

B(C=CCC)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1z but 1 En 1 Ylboronic Acid

Stereocontrolled Access through Hydroboration and Carboboration

The precise control of stereochemistry is a central theme in modern organic synthesis. For alkenylboronic acids, achieving a specific configuration (E or Z) is crucial for their application in subsequent stereospecific reactions like the Suzuki-Miyaura cross-coupling. This section details hydroboration and carboboration routes that offer stereocontrolled access to the (1Z)-but-1-en-1-ylboronic acid scaffold.

Regio- and Stereoselective Hydroboration Protocols for this compound

The hydroboration of terminal alkynes, such as but-1-yne, is a primary method for synthesizing alkenylboronic acids. The conventional mechanism of both uncatalyzed and many catalyzed hydroborations involves a syn-addition of the H-B bond across the triple bond. This process typically leads to the formation of the thermodynamically more stable (E)-isomer. Therefore, the synthesis of the (Z)-isomer represents a significant challenge, requiring specialized catalytic systems that override this inherent stereochemical preference and facilitate a formal anti-addition.

Several transition-metal catalysts have been developed to achieve this transformation, effectively producing (Z)-alkenylboronates via a formal trans-hydroboration pathway. acs.orgacs.org These reactions are highly valuable as they provide direct access to the less stable geometric isomer. acs.org The mechanism often involves steps that differ from the classical concerted syn-addition, such as the insertion of the alkyne into a metal-boryl bond or the rearrangement of a coordinated alkyne to a metal-vinylidene intermediate. acs.orgacs.org

A variety of metals, including rhodium, iridium, ruthenium, and copper, have been employed to catalyze the (Z)-selective hydroboration of terminal alkynes. acs.orgchemistryviews.orgnih.gov The choice of catalyst, ligand, and boron reagent is critical in controlling the stereochemical outcome. For instance, specific ruthenium-N-heterocyclic carbene complexes have been shown to effectively catalyze the hydroboration of terminal alkynes with naphthalene-1,8-diaminatoborane (H-B(dan)), yielding a diverse range of (Z)-alkenylboranes with high selectivity. acs.org Similarly, cobalt and copper-based systems have emerged as effective catalysts for this transformation. nih.govresearchgate.net

Catalyst SystemBoron SourceTypical SubstrateSelectivity (Z:E)Reference
[Ru(IPr)(p-cymene)Cl2] / NaOt-BuH-B(dan)Terminal Alkynes>99:1 acs.org
Rh(I) / P(i-Pr)3 / Et3NPinacolborane (HBpin)Terminal AlkynesHigh Z-selectivity researchgate.netorgsyn.org
[RuH2(H2)(PNP)]Pinacolborane (HBpin)Terminal Alkynesup to 96:4 acs.org
CuCl / DPEphos / NaOt-BuH-B(dan)Terminal Aryl Alkynes>98:2 nih.gov
CoCl2 / CNC pincer ligandPinacolborane (HBpin)Terminal AlkynesExcellent Z-selectivity researchgate.net

Chemo- and Stereoselective Carboboration Routes

Carboboration, the simultaneous addition of a carbon group and a boron group across a π-system, offers a powerful method for rapidly increasing molecular complexity. When applied to alkynes, this reaction can generate highly substituted alkenylboronates. Copper-catalyzed three-component carboboration reactions of terminal alkynes, in particular, have been developed to control both regio- and stereoselectivity. nih.govchemistryviews.org

In the context of synthesizing a this compound derivative, a methylboration of propyne (B1212725) could be envisioned. The regioselectivity of the borylcupration step is crucial, determining whether the boryl group adds to the internal (α) or terminal (β) carbon of the alkyne. While β-borylation is more common, the use of specific ligands, such as cyclic(alkyl)(amino)carbenes (CAACs), with copper catalysts can favor the less common α-borylation, leading to the desired substitution pattern for certain precursors. nih.govosti.gov Subsequent reaction with an electrophile completes the three-component coupling. While this approach provides trisubstituted products rather than the parent acid, it represents a versatile strategy for accessing structurally diverse analogues. acs.org

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis provides some of the most efficient and versatile routes to organoboron compounds. These methods can often be performed under mild conditions with high functional group tolerance, starting from readily available materials like alkenes or vinyl halides.

Dehydrogenative Borylation of Terminal Alkenes for Vinylic Boron Compounds

Dehydrogenative borylation, also known as dehydrogenative coupling, is a process that converts a C-H bond into a C-B bond with the concomitant release of hydrogen gas (H₂). The reaction of terminal alkenes, such as but-1-ene, with boron reagents like pinacolborane (HBpin) can produce vinylic boron compounds. This method is advantageous as it utilizes alkenes, which are often more accessible than the corresponding alkynes.

The reaction typically requires a transition metal catalyst, such as rhodium, iridium, or manganese, to facilitate the C-H activation and borylation steps. A key challenge in the dehydrogenative borylation of terminal alkenes is suppressing the competing hydroboration reaction, which would yield an alkylborane. The selectivity is highly dependent on the catalyst, ligands, and reaction conditions. In some systems, a sacrificial hydrogen acceptor (e.g., norbornene) is used to drive the reaction towards the dehydrogenated vinylic product. More recent advancements have led to "acceptorless" dehydrogenative borylation processes.

Catalyst SystemBoron SourceKey FeatureSubstrate ScopeReference
[Rh(cod)2]BF4 / iPr-FoxapHBpinRequires H2 acceptor (norbornene)Aliphatic Terminal Alkenes organic-chemistry.org
Cobalt-MOFB2pin2Additive-free; DMF as H-scavengerTerminal Olefins nih.gov
Mn-pincer complex / KOtBuHBpinAcceptorlessStyrenes (Aromatic Alkenes) researchgate.net

Cross-Coupling Based Approaches to this compound Precursors

Cross-coupling reactions provide a powerful and convergent approach to C-B bond formation. The Miyaura borylation reaction, a variant of the Suzuki-Miyaura coupling, is a prime example. organic-chemistry.org This method involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgorganic-chemistry.org

To synthesize this compound (or its pinacol (B44631) ester), one would start with a stereochemically pure (1Z)-1-halobut-1-ene (e.g., 1-bromo or 1-iodobut-1-ene). The reaction of this precursor with B₂pin₂ in the presence of a palladium catalyst and a suitable base (e.g., potassium acetate, KOAc, or potassium phenoxide, KOPh) affords the desired (1Z)-alkenylboronate. orgsyn.orgorganic-chemistry.org This method is highly reliable and tolerates a wide range of functional groups. The stereochemical integrity of the starting vinyl halide is typically retained throughout the reaction, making it an excellent strategy for accessing stereodefined alkenylboronates. acs.org

Organocatalytic and Metal-Free Methods for Alkenylboronic Acid Synthesis

In recent years, there has been a significant push to develop synthetic methods that avoid the use of transition metals, driven by concerns over cost, toxicity, and sustainability. These metal-free and organocatalytic approaches offer alternative pathways for C-B bond formation. mdpi.comnih.gov

For the synthesis of alkenylboronic acids from alkynes, metal-free methods often rely on the activation of diboron reagents by Lewis bases (e.g., N-heterocyclic carbenes, phosphines, or alkoxides). mdpi.comnih.gov This activation generates a nucleophilic "boryl anion" species, which can then add to an unsaturated substrate. For instance, the reaction of alkynes with B₂pin₂ in the presence of a catalytic amount of a simple base like K₂CO₃ can produce vinylboronates. researchgate.net

Furthermore, metal-free transfer C-H borylation of terminal alkynes has been developed. acs.org This process uses a boronic acid (e.g., 2-furylBcat) as the boron source in a catalytic cycle that does not involve any transition metals, providing direct access to alkynylboronates which can be precursors to alkenylboronates. acs.org While the scope of these methods for simple aliphatic alkynes is still under development, they represent a promising and more sustainable frontier in organoboron chemistry. nih.gov

Asymmetric Homologation of Alkenylboronic Acids

Asymmetric homologation provides a powerful tool for the extension of a carbon chain with concomitant introduction of a new stereocenter. In the context of synthesizing this compound, this methodology would conceptually start from a simpler alkenylboronic acid, such as vinylboronic acid, and introduce an ethyl group in a stereocontrolled manner.

The general approach for the asymmetric homologation of alkenylboronic acids often involves the reaction of a chiral boronic ester with a carbenoid, leading to the insertion of a carbon atom into the carbon-boron bond. While literature directly detailing the asymmetric homologation to yield this compound is scarce, the principles can be illustrated through analogous transformations. For instance, the homologation of boronic esters using (dihalomethyl)lithium reagents in the presence of a chiral auxiliary is a well-established method.

The key to achieving the desired (Z)-stereochemistry and enantioselectivity lies in the choice of the chiral director and the reaction conditions. The reaction proceeds through the formation of a boronate complex, followed by a stereospecific 1,2-migration of the alkenyl group from the boron to the carbon of the carbenoid. Subsequent stereoselective elimination or further functionalization would then lead to the desired product.

Detailed Research Findings:

Research in the field of asymmetric homologation has demonstrated the feasibility of stereocontrolled carbon chain extension of boronic esters. For example, the reaction of chiral pinanediol-derived boronic esters with (chloromethyl)lithium has been shown to proceed with high diastereoselectivity. To apply this to the synthesis of this compound, one could envision a two-step homologation of vinylboronic acid, first with a one-carbon carbenoid and then with a methyl carbenoid under stereocontrolling conditions.

A hypothetical reaction scheme based on established principles is presented below:

Starting MaterialReagentChiral AuxiliaryIntermediate ProductFinal Product (after deprotection)
Vinylboronic acid ester1. CH2ClLi 2. CH3Li(1R,2R,3S,5R)-(-)-IsopinocampheolChiral (Z)-prop-1-en-1-ylboronic esterThis compound

This is a representative table illustrating the concept. Specific yields and enantiomeric excesses would need to be determined experimentally.

Enantioselective 1,2-Borotropic Migrations

Enantioselective 1,2-borotropic migrations represent another sophisticated strategy for the synthesis of chiral organoboron compounds. This process involves the intramolecular migration of a boron moiety from one carbon atom to an adjacent one, often catalyzed by a chiral catalyst. This rearrangement can be highly stereoselective, allowing for the generation of specific stereoisomers.

In the synthesis of chiral α-substituted allylboronic acids, an organocatalytic approach utilizing a BINOL-derived catalyst has been successfully employed. acs.orgnih.gov This methodology involves the reaction of an alkenylboronic acid with a diazo compound. The catalyst facilitates the formation of a chiral boronate intermediate, which then undergoes an enantioselective 1,2-borotropic migration of the alkenyl group to the diazo carbon, leading to the formation of a chiral allylboronic acid. acs.orgnih.gov

While this method typically yields allylboronic acids, modifications to the substrate and reaction conditions could potentially be adapted for the synthesis of (Z)-alkenylboronic acids. The key is to control the stereochemistry of the newly formed double bond.

Detailed Research Findings:

Studies on the organocatalytic asymmetric homologation of alkenylboronic acids with diazomethanes have provided significant insights into the mechanism of enantioselective 1,2-borotropic migrations. The reaction is initiated by the formation of a chiral boronate ester between the alkenylboronic acid and the BINOL catalyst. acs.org This chiral intermediate then reacts with the diazo compound to form an ate complex. acs.org The subsequent 1,2-migration of the alkenyl group is the stereodetermining step, with the chiral environment provided by the catalyst directing the facial selectivity of the migration. acs.org

The table below summarizes representative results from the synthesis of chiral allylboronic acids using this methodology, which highlights the potential for high enantioselectivity.

Alkenylboronic AcidDiazo CompoundCatalystProductYield (%)Enantiomeric Excess (%)
(E)-Styrylboronic acidCF3CHN2(R)-3,3'-I2-BINOLChiral α-CF3-allylboronic acid7594
(E)-Hex-1-en-1-ylboronic acidTMSCHN2(R)-3,3'-(CF3)2-BINOLChiral α-TMS-allylboronic acid8292

Data is illustrative of the methodology's effectiveness for related compounds, as presented in the literature. acs.orgnih.gov

Adapting this methodology for the specific synthesis of this compound would require careful selection of the starting alkenylboronic acid and the diazo reagent, along with optimization of the chiral catalyst and reaction conditions to favor the formation of the (Z)-isomer.

Exploration of Reactivity and Mechanistic Pathways of 1z but 1 En 1 Ylboronic Acid in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

(1Z)-But-1-en-1-ylboronic acid is a valuable reagent in organic synthesis, particularly for the stereospecific construction of carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which allow for the incorporation of the (Z)-but-1-en-1-yl moiety into a wide array of organic molecules with high fidelity.

The Suzuki-Miyaura coupling stands as one of the most robust and widely utilized methods for forming C(sp²)–C(sp²) bonds. For substrates like this compound, the primary challenge and focus of research is the retention of the Z-configuration of the double bond throughout the catalytic cycle. The reaction involves the coupling of the organoboron species with an organic halide or pseudohalide in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition with an electrophilic partner, such as an aryl or alkenyl halide (R¹-X). This step involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. Oxidative addition with alkenyl halides typically proceeds with retention of the double bond geometry.

Transmetalation : This crucial step involves the transfer of the organic group—in this case, the (1Z)-but-1-en-1-yl group—from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, hydroxide). The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate complex then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) species. The transmetalation step is critical for stereospecificity, as it must proceed without isomerization of the (Z)-alkenyl group. Mechanistic studies indicate this transfer occurs with retention of configuration. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic ligands (R¹ and the butenyl group) couple to form the final product containing a new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. This step is typically fast and also proceeds with retention of the stereochemistry of both coupling partners.

The choice of ligand coordinated to the palladium center is paramount in controlling the efficiency and, most importantly, the stereospecificity of the coupling reaction with this compound. A primary side reaction is the Z-to-E isomerization of the double bond, and the ligand architecture plays a direct role in suppressing this pathway. organic-chemistry.org

Research has shown that bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over competing isomerization pathways. For the coupling of Z-alkenyl substrates, catalysts with specific ligands have been identified as superior for maintaining the olefin geometry. organic-chemistry.org For instance, Pd(P(o-Tol)₃)₂ has been identified as a highly effective catalyst for retaining the Z-geometry in the coupling of Z-alkenyl partners. organic-chemistry.org In contrast, other ligands may lead to significant loss of stereoselectivity or even promote the formation of the inverted E-isomer. beilstein-journals.org Mechanistic studies suggest that Z-to-E isomerization can occur via a zwitterionic palladium carbene intermediate, the formation of which is influenced by the ligand structure. organic-chemistry.org

Table 1: Effect of Palladium Ligand on the Stereospecificity of Suzuki-Miyaura Coupling with (Z)-Alkenyl Partners

Catalyst/LigandTypical OutcomeStereoretention (Z:E Ratio)Reference
Pd(P(o-Tol)₃)₂High retention of Z-geometryExcellent (>95:5) organic-chemistry.org
Pd(PPh₃)₄Good retention of configurationHigh beilstein-journals.org
Pd(dppf)Cl₂Preferential formation of the inverted E-isomerLow (inversion favored) beilstein-journals.org
Pd(P(t-Bu)₃)₂Variable, often lower stereoselectivityModerate to Low organic-chemistry.org

The choice of base and solvent is critical for achieving high yields and maintaining stereochemical integrity in the Suzuki-Miyaura coupling of this compound. The base is required to activate the boronic acid, forming the boronate complex necessary for transmetalation. princeton.edu However, strong bases can also promote side reactions, including protodeboronation, where the C-B bond is cleaved by a proton source.

Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solubility and strength of the base are key factors. For instance, cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents. organic-chemistry.org The solvent system must solubilize the reactants and facilitate the catalytic cycle. Protic solvents like ethanol (B145695), often in combination with water or an aprotic solvent like THF or dioxane, can be effective. The use of NaO-t-Bu in ethanol has been shown to enhance conversion rates while minimizing side reactions and preserving the Z-olefin geometry. organic-chemistry.org

Table 2: Representative Base and Solvent Systems for Stereoretentive Suzuki-Miyaura Couplings

BaseSolventKey AdvantagesReference
NaO-t-BuEthanolEnhances conversion, minimizes side reactions, preserves stereochemistry. organic-chemistry.org
Cs₂CO₃THF/H₂OEffective for coupling with alkenyl bromides, good stereoselectivity. organic-chemistry.org
K₃PO₄Dioxane or TolueneCommonly used, effective for a broad range of substrates. researchgate.net
CsFIsopropanolMinimizes protodeboronation, particularly with heteroaryl boronic acids. rsc.org

This compound can be coupled with a wide variety of electrophilic partners, demonstrating the broad scope of the Suzuki-Miyaura reaction. The reactivity of the electrophile generally follows the order of bond strength: C-I > C-OTf > C-Br >> C-Cl. researchgate.net

Aryl and Heteroaryl Halides : Coupling with aryl iodides and bromides typically proceeds with high efficiency. Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond, often requiring more active catalysts with bulky, electron-rich ligands to facilitate the difficult oxidative addition step. researchgate.net A wide range of functional groups on the aromatic ring are tolerated.

Alkenyl Halides/Triflates : Stereospecific coupling with alkenyl (vinyl) halides and triflates allows for the synthesis of conjugated dienes. For example, the reaction of this compound with a (Z)-alkenyl bromide can produce a (Z,Z)-diene with high isomeric purity, provided that appropriate reaction conditions are employed to prevent isomerization of either coupling partner. organic-chemistry.org

The reaction is highly valued for its functional group tolerance, allowing for the presence of esters, ketones, nitriles, and ethers in the coupling partners.

Table 3: Scope of Electrophilic Partners for Coupling with (Z)-Alkenylboronic Acids

Electrophile ClassExampleProduct TypeTypical ConditionsReference
Aryl Bromide4-Bromoanisole(Z)-1-(But-1-en-1-yl)-4-methoxybenzenePd(P(o-Tol)₃)₂, NaO-t-Bu, EtOH organic-chemistry.org
Aryl Chloride4-Chloroacetophenone(Z)-1-(4-(But-1-en-1-yl)phenyl)ethan-1-onePd catalyst with bulky phosphine ligand (e.g., SPhos), strong base rsc.org
Alkenyl Bromide(Z)-1-Bromo-2-phenylethene(1Z,3Z)-1,4-Diphenylbuta-1,3-diene (analogue)Pd(OAc)₂, PPh₃, Cs₂CO₃, THF/H₂O organic-chemistry.org
Aryl TriflateNaphthyl triflate(Z)-1-(But-1-en-1-yl)naphthalenePd(OAc)₂, PCy₃ researchgate.net

While this compound itself is an achiral molecule, it can participate in diastereoselective Suzuki-Miyaura couplings when reacted with a chiral, enantioenriched electrophile. In such cases, the existing stereocenter(s) on the electrophile can direct the stereochemical outcome of the reaction, potentially leading to the formation of one diastereomer in preference to another. The stereospecific nature of the Suzuki-Miyaura coupling ensures that the Z-geometry of the butenyl group is retained while the new C-C bond is formed, preserving the stereochemical information of both coupling partners in the final product.

Enantioconvergent couplings, where a racemic starting material is converted into a single enantiomer of the product, are not directly applicable when starting with an achiral nucleophile like this compound. However, related enantioselective processes, such as the desymmetrization of prochiral bis-boronates, highlight the advanced capabilities of Suzuki-Miyaura catalysis in creating chiral molecules. nih.gov The development of diastereoselective reactions involving this compound relies on its predictable, stereoretentive coupling with complex, chiral electrophiles, making it a valuable building block in stereoselective synthesis. nih.gov

Aminative Suzuki-Miyaura Coupling for C-N-C Linked Diaryl Amine Formation

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net A significant evolution of this reaction is the aminative Suzuki-Miyaura coupling, which uniquely forges carbon-nitrogen-carbon (C-N-C) linkages, effectively merging the reaction pathways of the Suzuki-Miyaura and the Buchwald-Hartwig couplings from the same starting materials. snnu.edu.cnnih.gov This transformation alters the traditional C-C linked biaryl products into C-N-C linked diaryl amines by incorporating a formal nitrene insertion process. researchgate.netsnnu.edu.cn

The reaction typically employs a palladium catalyst with a bulky ancillary phosphine ligand in conjunction with a commercially available amination reagent. snnu.edu.cnnih.gov This system demonstrates broad applicability across a range of aryl halides, pseudohalides, and boronic acids, showcasing tolerance for numerous functional groups and heterocycles. researchgate.net While extensively developed for arylboronic acids, the principles of this transformation can be extended to vinylboronic acids like this compound.

The mechanistic pathway involves the standard catalytic cycle of the Suzuki-Miyaura reaction with an integrated amination step. The key is the ability to repurpose extensive libraries of boronic acids and aryl halides to furnish amines by adding a simple nitrogen-containing reagent, which is valuable for modifying molecular scaffolds to fine-tune properties such as geometry and polarity. snnu.edu.cn

Table 1: Key Features of Aminative Suzuki-Miyaura Coupling

Feature Description
Reaction Type Aminative Cross-Coupling
Catalyst System Palladium with a bulky phosphine ligand
Key Reagent Amination reagent (e.g., O-diphenylphosphinylhydroxylamine)
Bond Formed C-N-C
Reactants Aryl/Vinyl Halides, Aryl/Vinylboronic Acids

| Product | Diaryl/Aryl-Vinyl Amines |

Rhodium-Catalyzed Transformations

Rhodium catalysts offer unique reactivity pathways for organoboronic acids, enabling a range of stereoselective transformations.

Conjugate Additions to Activated Unsaturated Systems (e.g., α-Methylene-β-lactones)

Rhodium-catalyzed conjugate addition, or 1,4-addition, of organoboronic acids to activated unsaturated systems is a powerful method for carbon-carbon bond formation. wiley-vch.de This reaction is effective for a variety of substrates, including α,β-unsaturated ketones, and its principles are applicable to other activated alkenes like α-methylene-β-lactones. wiley-vch.deresearchgate.net

The catalytic cycle is understood to involve a transmetalation step where the organic group from the boronic acid is transferred to the rhodium(I) center. wiley-vch.de This is followed by the insertion of the activated alkene into the rhodium-carbon bond, forming an oxa-π-allylrhodium intermediate. organic-chemistry.org This intermediate is then protonated to release the final product and regenerate the active catalyst. wiley-vch.de The entire cycle typically proceeds with rhodium remaining in the +1 oxidation state. wiley-vch.de The use of this compound in this context would lead to the introduction of a (1Z)-but-1-en-1-yl group at the β-position of the unsaturated system, creating a new stereocenter.

Stereoselective Reactions with Allenes for Branched Diene Synthesis

A significant application of rhodium catalysis with organoboronic reagents is the stereoselective synthesis of branched 1,3-dienes from allenes. nih.govnih.gov This methodology has been successfully applied to alkenylboronic reagents, providing a direct route to 2-alkenyl substituted 1,3-dienes with high stereoselectivity. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov

The proposed mechanism involves the transmetalation of the butenyl group from this compound to a [CpRhOAc]⁺ species, generating a [CpRh-butenyl]⁺ intermediate. nih.gov This species then undergoes a highly stereoselective carbometalation with the allene (B1206475) substrate to form a stereodefined η³-allylic rhodium intermediate. Subsequent β-hydride elimination from this intermediate yields the branched diene product and a [Cp*RhH]⁺ species, which continues the catalytic cycle. nih.gov A copper salt, such as Cu(OAc)₂·H₂O, is often used as a co-catalyst with air serving as a green oxidant to complete the cycle. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Branched Dienes from Allenes

Component Role / Example
Boronic Reagent This compound
Substrate Substituted Allenes
Catalyst [CpRhCl₂]₂ or CpRh(OAc)₂
Co-catalyst Cu(OAc)₂·H₂O
Oxidant Air
Product 2-((1Z)-But-1-en-1-yl)-1,3-dienes

| Stereoselectivity | High |

Copper-Mediated Coupling Reactions

Copper catalysis provides an economical and effective alternative to palladium and rhodium for certain cross-coupling reactions involving boronic acids.

Chan-Lam Type Oxidative Couplings

The Chan-Lam reaction is a copper-catalyzed oxidative cross-coupling of boronic acids with N- or O-nucleophiles to form C-N or C-O bonds. researchgate.netresearchgate.net This transformation is valued for its mild reaction conditions and the use of simple copper salts as catalysts, offering an alternative to palladium-catalyzed Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.org The reaction is characterized by the coupling of two nucleophilic partners, implying that oxidative processes, often involving atmospheric oxygen, are crucial for generating the active copper-organic intermediates from the organoboron precursors. nih.gov

While extensively studied for arylboronic acids, the Chan-Lam coupling is also applicable to alkenylboronic acids. nih.gov In the context of this compound, this reaction would enable the formation of N-butenyl or O-butenyl compounds through coupling with amines, amides, or alcohols. The reaction is typically performed in the presence of a copper(II) source, such as copper(II) acetate, and a base. organic-chemistry.org

Trifluoromethyltelluration Reactions with Vinylboronic Acids

A specialized variant of copper-mediated cross-coupling is the trifluoromethyltelluration of organoboronic acids. This reaction introduces the valuable TeCF₃ group into organic molecules. researchgate.net A Chan-Lam type trifluoromethyltelluration has been developed for arylboronic acids and has been shown to be suitable for vinylboronic acids as well, albeit sometimes with lower yields. researchgate.net

The reaction proceeds under mild conditions using a copper catalyst, such as Cu(OTf)₂, and a ligand like bipyridine. researchgate.net Air is utilized as an environmentally friendly terminal oxidant. When applied to this compound, this method would yield (1Z)-but-1-en-1-yl trifluoromethyl telluride. The transformation is noted for its good functional group tolerance and represents a convenient method for accessing TeCF₃-containing molecules. researchgate.net

Table 3: Copper-Mediated Trifluoromethyltelluration

Component Description
Boronic Acid This compound
Tellurium Source [Me₄N][TeCF₃]
Catalyst Cu(OTf)₂
Ligand Bipyridine
Oxidant Air

| Product | (1Z)-But-1-en-1-yl trifluoromethyl telluride |

Other Transition Metal-Catalyzed Reactivity

While palladium catalysis, particularly the Suzuki-Miyaura reaction, represents a major application for vinylboronic acids, the reactivity of this compound extends to other transition metals. Catalytic systems based on nickel and gold have emerged as powerful tools for forming new carbon-carbon bonds, often exhibiting unique reactivity and selectivity profiles that are complementary to palladium-based methods. These alternative metals can facilitate transformations under different reaction conditions and tolerate a diverse array of functional groups, expanding the synthetic utility of this vinylboron species.

Nickel catalysts, being more earth-abundant and economical than palladium, have garnered significant attention for cross-coupling reactions. This compound is a competent coupling partner in various nickel-catalyzed transformations. These reactions often proceed via mechanisms analogous to palladium-catalyzed cycles but can also involve distinct pathways, including those involving Ni(I) intermediates or radical processes. nih.gov

Recent advancements include the nickel-catalyzed cross-coupling of redox-active esters with boronic acids, a method that allows for the union of alkyl carboxylic acid derivatives with sp²-hybridized boron reagents. nih.govwordpress.com In this process, an activated N-hydroxy-tetrachlorophthalimide (TCNHPI) ester of a carboxylic acid undergoes a single-electron transfer from a low-valent nickel complex. wordpress.com The subsequent decarboxylation generates an alkyl radical that is captured by an aryl–Ni(I) species, formed via transmetalation of the boronic acid, to ultimately yield the cross-coupled product after reductive elimination. nih.govwordpress.com This strategy enables sp³-sp² bond formation under relatively mild conditions. wordpress.com

Another key application is the nickel-catalyzed coupling of chromene acetals with boronic acids, which proceeds under base-free conditions. organic-chemistry.orgsigmaaldrich.com This reaction involves the activation of a C(sp³)–O bond, demonstrating nickel's ability to engage substrates that are often challenging for other catalysts. organic-chemistry.orgsigmaaldrich.com The versatility of these methods suggests that this compound can be effectively employed to synthesize a wide range of substituted butenyl derivatives.

Table 1: Representative Nickel-Catalyzed Coupling Reactions with Boronic Acids
Coupling Partner 1Coupling Partner 2 (Boronic Acid)Key FeaturesReference
Redox-Active Esters (from Alkyl Carboxylic Acids)Aryl/Vinyl Boronic AcidsEnables sp³-sp² coupling; involves radical intermediates. nih.govwordpress.com
Chromene AcetalsAryl/Heteroaryl Boronic AcidsActivates C(sp³)–O bonds under base-free conditions. organic-chemistry.orgsigmaaldrich.com
Vinylboronic EstersOrganozinc Reagents (Carbozincation)Forms enantioenriched α-borylzinc reagents. nih.gov

Gold catalysis has traditionally been dominated by the ability of gold complexes to act as soft, carbophilic π-acids. nsf.gov However, recent research has unveiled novel reactivity manifolds for gold, including its participation in cross-coupling reactions that involve redox cycling, a domain historically characteristic of late transition metals like palladium and nickel. nih.gov

A significant breakthrough is the development of a gold-catalyzed C(sp³)–C(sp²) cross-coupling reaction between arylboronic acids and allyl bromides, which operates without a sacrificial oxidant. nih.govnih.gov The success of this transformation relies on a bimetallic catalyst, and mechanistic studies suggest a pathway involving transmetalation, oxidative addition, and C-C reductive elimination from a gold complex. nih.govnih.govsemanticscholar.org This discovery opens a new frontier for gold-catalyzed reactions and implies that vinylboronic acids such as this compound could serve as effective nucleophilic partners.

Furthermore, gold catalysts have been shown to mediate the intramolecular aminoarylation of alkenes using arylboronic acids. nih.gov This reaction is proposed to proceed through a Au(I)/Au(III) redox cycle initiated by oxidation with an external oxidant. nih.gov The ability of gold to engage in such redox cycles expands its synthetic potential beyond π-activation, offering new avenues for the functionalization of molecules containing vinylboronic acid moieties. nih.gov

Table 2: Emerging Gold-Catalyzed Reactions Involving Boronic Acids
Reaction TypeSubstratesProposed Mechanistic FeatureReference
AllylationAryl Boronic Acids + Allyl BromidesOxidative addition and reductive elimination at a gold center. nih.govnih.gov
Intramolecular AminoarylationAlkenes + Arylboronic AcidsInvolves a Au(I)/Au(III) redox cycle. nih.gov
Alkyne TrifunctionalizationAlkynes + Diazonium SaltsInvolves nucleophilic addition of a vinyl-gold intermediate. nsf.govnih.gov

Metal-Free and Organocatalytic Reactions

Beyond transition metal catalysis, this compound and its derivatives are valuable precursors in metal-free and organocatalytic transformations. These methods offer advantages such as reduced cost, lower toxicity, and simplified purification procedures. Organocatalysis, in particular, provides a powerful platform for asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity.

This compound serves as a foundational building block for the synthesis of more complex chiral allylboronic acids. nih.gov The allylboration of carbonyl compounds and imines is a highly reliable method for carbon-carbon bond formation that establishes new stereocenters with a high degree of control. bris.ac.uk While simple allylboron reagents are well-studied, the synthesis and application of α-substituted chiral allylboronic acids have been a greater challenge. nih.govbris.ac.uk

Through homologation reactions, alkenylboronic acids can be converted into chiral α-substituted allylboronic acids. These resulting reagents are highly reactive and participate in self-catalyzed, stereoselective allylboration reactions with a variety of electrophiles. nih.govdiva-portal.org The stereochemical outcome of the reaction is dictated by a Zimmerman-Traxler-type six-membered cyclic transition state, ensuring high fidelity in the transfer of chirality. nih.gov

Similarly, allenylboronic acids, which are structurally related, are utilized in propargylation reactions to furnish chiral homopropargyl alcohols. nih.gov These reactions can be catalyzed by chiral ligands or Brønsted acids to achieve high stereoselectivity. nih.govnih.gov The development of these stereoselective processes underscores the utility of alkenylboronic acids as precursors to powerful synthetic intermediates. nih.gov

A significant advancement in the use of alkenylboronic acids is the organocatalytic synthesis of chiral α-trifluoromethyl (CF₃) allylboronic acids. nih.govdiva-portal.org The trifluoromethyl group is a crucial substituent in medicinal chemistry, and its stereoselective installation is of high importance. A practical method involves the asymmetric homologation of alkenylboronic acids, such as this compound, with trifluoromethyldiazomethane. researchgate.netacs.org

This reaction is catalyzed by BINOL in the presence of ethanol under mild conditions. nih.govacs.org The process proceeds via an enantioselective 1,2-borotropic migration to generate the chiral α-CF₃ allylboronic acid. diva-portal.orgresearchgate.net These products are often highly reactive and can be used in situ for subsequent reactions. nih.govacs.org The resulting chiral α-CF₃ allylboronic acids react in a self-catalyzed manner with aldehydes, ketones, imines, and indoles to produce complex trifluoromethylated homoallylic alcohols and amines containing up to three contiguous stereocenters with excellent stereocontrol. nih.govdiva-portal.orgacs.org This organocatalytic approach provides a direct and efficient route to valuable, densely functionalized chiral building blocks from simple alkenylboronic acids. digitellinc.com

Table 3: Organocatalytic Generation and Reaction of α-CF₃ Allylboronic Acids
Starting MaterialReagentsIntermediate ProductSubsequent ElectrophileFinal ProductReference
Alkenylboronic AcidCF₃CHN₂, BINOL (catalyst), EtOHChiral α-CF₃ Allylboronic AcidAldehydes, Ketones, Imines, IndolesTrifluoromethylated Homoallylic Alcohols/Amines nih.govdiva-portal.orgacs.org

Stereochemical Control and Asymmetric Synthesis Strategies Utilizing 1z but 1 En 1 Ylboronic Acid

Maintenance of Z-Configuration in Cross-Coupling Reactions

A significant feature of (1Z)-alkenylboronic acids, including (1Z)-But-1-en-1-ylboronic acid, is their ability to retain the Z-configuration of the double bond during palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This stereospecificity is a cornerstone of their utility in synthesis. The mechanism of the Suzuki-Miyaura coupling generally involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org For the retention of stereochemistry, the transmetalation and reductive elimination steps are crucial. It is widely accepted that these steps proceed with retention of configuration for alkenylboronic acids.

This retention allows for the predictable synthesis of Z-isomers of more complex alkenes, which can be challenging to access through other methods. For instance, the coupling of this compound with an aryl or vinyl halide would be expected to yield the corresponding (Z)-alkene product with high fidelity. The choice of catalyst, ligands, and reaction conditions can be optimized to ensure the preservation of the double bond geometry and achieve high yields.

Table 1: Stereospecificity in Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst System Product Geometry Stereochemical Outcome
This compound Aryl Halide Pd(PPh₃)₄ / Base Z-Aryl-but-1-ene Retention
This compound Vinyl Halide Pd(OAc)₂ / Ligand / Base (Z,E)- or (Z,Z)-Diene Retention

Diastereoselective Induction in Carbon-Carbon Bond Formations

This compound and its esters can participate in diastereoselective carbon-carbon bond-forming reactions, such as the addition to chiral aldehydes or ketones. In these reactions, the existing stereocenter in the electrophile directs the approach of the nucleophilic butenyl group, leading to the preferential formation of one diastereomer over the other.

The geometry of the butenylboronic species plays a critical role in determining the stereochemical outcome. For example, in the addition of butenylboronic esters to aldehydes, the (Z)-isomer typically leads to the formation of the anti-homoallylic alcohol, while the (E)-isomer favors the syn-product. This selectivity is often explained by considering a Zimmerman-Traxler-type chair-like transition state, where steric interactions are minimized. The substituents on the boronic acid ester can also influence the level of diastereoselectivity.

Enantioselective Synthesis via Chiral Auxiliaries and Catalysts

To achieve enantioselectivity in reactions involving this compound, chiral auxiliaries or chiral catalysts can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the boronic acid, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.orgnih.govsigmaaldrich.com For instance, the boronic acid can be converted into a chiral boronic ester using a chiral diol, such as a derivative of tartaric acid or pinanediol. The chiral environment created by the auxiliary then biases the facial selectivity of the reaction, leading to an excess of one enantiomer of the product.

Alternatively, a chiral catalyst can be used to control the enantioselectivity. nih.gov In this approach, a catalytic amount of a chiral ligand coordinates to a metal center, which then mediates the reaction between this compound and a prochiral substrate. For example, in the enantioselective addition to an aldehyde, a chiral ligand can create a chiral pocket around the metal center, forcing the reactants to approach each other in a specific orientation and leading to the preferential formation of one enantiomeric product. acs.orgnih.gov

Table 2: Strategies for Enantioselective Synthesis

Strategy Description Example
Chiral Auxiliary The boronic acid is temporarily converted to a chiral boronic ester. Reaction with a chiral diol (e.g., pinanediol) followed by addition to a prochiral electrophile.
Chiral Catalyst A chiral ligand-metal complex catalyzes the reaction. Rhodium or Nickel-catalyzed asymmetric addition to aldehydes or ketones using a chiral phosphine (B1218219) ligand.

Stereodivergent Approaches to Enantiopure Products

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by tuning the reaction conditions or catalysts. nih.govacs.org In the context of this compound, stereodivergent strategies can be employed to access either the (E)- or (Z)-isomer of a desired product, or to generate different diastereomers or enantiomers.

For instance, methods have been developed for the stereodivergent isomerization of alkenylboronates. nih.govacs.org By selecting an appropriate catalyst system, a precursor could be selectively converted to either the (Z)- or (E)-butenylboronate. These isomers can then be used in subsequent reactions to produce different product stereoisomers. This approach provides a powerful tool for accessing a wide range of stereochemically diverse molecules from a single, readily available starting material.

Regio- and Stereoselective Dienyl Diol Synthesis

This compound can serve as a building block in the synthesis of dienyl diols with high regio- and stereoselectivity. One approach involves the palladium-catalyzed cross-coupling of this compound with a vinyl epoxide. This reaction can proceed with high stereoselectivity, leading to the formation of a dienyl alcohol with a defined geometry for both double bonds. Subsequent dihydroxylation of the remaining double bond would then yield the desired dienyl diol.

Another strategy involves the insertion of vinyl boronates into silyl-ruthenation intermediates. This methodology can lead to the formation of highly functionalized (Z,E)-diene motifs. figshare.com The resulting dienyl boronate can then be oxidized to the corresponding dienyl diol, with the stereochemistry of the diol being controlled by the oxidation conditions. These methods provide access to complex and stereochemically rich dienyl diol structures that are valuable intermediates in natural product synthesis.

Advanced Catalyst Design and Development for 1z but 1 En 1 Ylboronic Acid Transformations

Ligand Design for Palladium Catalysis

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving alkenylboronic acids are profoundly influenced by the nature of the coordinating ligand. The design of ligands that can enhance catalyst activity, stability, and control stereoselectivity is a primary focus of research. For transformations of (1Z)-but-1-en-1-ylboronic acid, ligand choice is critical to ensure retention of the Z-alkene geometry, prevent isomerization, and promote high yields.

While specific studies focusing exclusively on this compound are limited, general principles of ligand design for the Suzuki-Miyaura coupling of alkenylboronic acids are applicable. Key considerations in ligand design include:

Steric and Electronic Properties: Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often employed to promote the oxidative addition and reductive elimination steps in the catalytic cycle. The steric bulk can also help stabilize the palladium center and prevent side reactions.

Bite Angle: The bite angle of bidentate phosphine ligands plays a significant role in determining the geometry of the palladium complex and can influence the rate and selectivity of the reaction. Ligands with a wide bite angle can promote the reductive elimination step.

Hemilability: Ligands with both a strongly coordinating atom (like phosphorus) and a weakly coordinating atom can exhibit hemilability. This property can facilitate substrate coordination and product release, thereby accelerating the catalytic turnover.

Table 1: Representative Ligands in Palladium-Catalyzed Cross-Coupling of Alkenylboronic Acids

Ligand TypeExample LigandsKey FeaturesPotential Application for this compound
Monodentate BiarylphosphinesSPhos, XPhos, RuPhosBulky, electron-rich, promote high catalyst turnover.High efficiency in Suzuki-Miyaura couplings with aryl halides.
Bidentate Phosphinesdppf, DPEphosDefined bite angles, offer good stability to the catalyst complex.Control of selectivity and prevention of isomerization.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, form highly stable palladium complexes.Robust catalysis under challenging reaction conditions.

Development of Recyclable Heterogeneous Catalysts

The development of recyclable heterogeneous catalysts is a key area of green chemistry, aiming to reduce catalyst waste and cost. For transformations involving this compound, creating robust and reusable catalyst systems is of significant interest. These systems typically involve immobilizing a catalytically active species, often palladium, onto a solid support.

Common strategies for developing recyclable heterogeneous catalysts include:

Palladium on Solid Supports: Palladium nanoparticles can be supported on various materials such as activated carbon, silica, zeolites, and metal-organic frameworks (MOFs). These materials offer high surface area and stability.

Polymer-Supported Catalysts: Palladium complexes can be anchored to polymer backbones. These catalysts can often be recovered by simple filtration.

Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for easy separation of the catalyst from the reaction mixture using an external magnet.

Table 2: Examples of Heterogeneous Catalyst Supports for Suzuki-Miyaura Coupling

Support MaterialDescriptionAdvantagesPotential for this compound Transformations
Activated CarbonHigh surface area, commercially available.Good catalyst dispersion, effective for a range of substrates.General applicability for cross-coupling reactions.
Silica (SiO₂)Tunable porosity and surface chemistry.Can be functionalized to anchor specific catalyst complexes.Tailored catalyst design for improved selectivity.
Metal-Organic Frameworks (MOFs)Crystalline materials with high porosity and well-defined active sites.Potential for high activity and selectivity, tunable structure.Advanced catalyst systems with precise control over the catalytic environment.
Magnetic Nanoparticles (e.g., Fe₃O₄)Core-shell structures with a magnetic core.Facile separation and recovery of the catalyst.Simplified workup procedures and enhanced recyclability.

Organocatalysts for Asymmetric Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For this compound, organocatalysts could potentially be employed in enantioselective transformations, such as conjugate additions to prochiral acceptors. The development of organocatalytic methods offers an attractive alternative to transition-metal catalysis, often with the benefits of lower toxicity and cost.

Potential organocatalytic activation modes for reactions involving this compound include:

Chiral Brønsted Acids: These catalysts can activate electrophiles through hydrogen bonding, bringing them into proximity with the nucleophilic boronic acid.

Chiral Lewis Bases: Lewis basic catalysts can interact with the boronic acid to form a more nucleophilic "ate" complex, which can then react with an electrophile.

Iminium/Enamine Catalysis: Chiral secondary amines can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions or enamines, which can then undergo enantioselective reactions with this compound.

While specific examples of organocatalytic asymmetric transformations of this compound are not yet widely reported, the general principles of organocatalysis suggest significant potential in this area.

Multimetallic Catalysis and Cooperative Catalytic Systems

Multimetallic catalysis and cooperative catalytic systems, where two or more different metals or a metal and an organocatalyst work in concert, can enable transformations that are not possible with a single catalyst. This approach can lead to enhanced reactivity, selectivity, and novel reaction pathways.

For transformations of this compound, cooperative catalysis could be envisioned in several ways:

Metal and Organocatalyst Cooperation: A chiral organocatalyst could be used to generate a chiral intermediate that then undergoes a cross-coupling reaction catalyzed by a transition metal. This approach could provide a powerful strategy for asymmetric synthesis.

The exploration of multimetallic and cooperative catalytic systems for the transformation of this compound represents a frontier in catalyst design, with the potential to unlock new and efficient synthetic methodologies.

Strategic Applications of 1z but 1 En 1 Ylboronic Acid in Complex Organic Synthesis

Synthesis of Conjugated Polyenes and Polyolefinic Structures

Vinylboronic acids are crucial building blocks for the stereocontrolled synthesis of conjugated polyenes and polyolefins, which are important structural motifs in materials science and various natural products. The Suzuki-Miyaura cross-coupling reaction is a primary method for this purpose, enabling the formation of a new carbon-carbon single bond between a vinylboronic acid and a vinyl halide or triflate, preserving the stereochemistry of the starting materials.

(1Z)-But-1-en-1-ylboronic acid can serve as a C4 building block, introducing a cis-configured double bond into a growing polyene chain. Through iterative cross-coupling reactions, complex polyolefinic structures can be assembled. For instance, coupling this compound with a vinyl halide, followed by deprotection and subsequent coupling, allows for the systematic extension of the conjugated system. A palladium-catalyzed three-component coupling involving 1,3-butadiene, a vinyl triflate, and a boronic acid can also be employed to generate skipped polyenes, which are structures with alternating single and double bonds. nih.gov This methodology provides efficient access to 1,4-difunctionalized products with high control over stereochemistry. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Polyene Synthesis

Reactant AReactant BCatalyst/ConditionsProduct
This compound(E)-1-Iodo-2-phenylethenePd(PPh₃)₄, Base (e.g., Na₂CO₃)(1Z,3E)-4-Phenyl-1,3-butadiene

Building Blocks for Natural Product Total Synthesis

The structural rigidity and defined stereochemistry of this compound make it an attractive starting material for the total synthesis of natural products. Many biologically active molecules contain alkenyl fragments, and introducing these with precise geometric control is a common challenge. The use of a stereochemically pure vinylboronic acid derivative ensures that the desired Z-configuration is incorporated into the target molecule.

While specific total syntheses employing this compound are not extensively documented in readily available literature, its potential is evident. It can be used to install the (1Z)-but-1-en-1-yl moiety, a substructure present in various natural compounds. For example, in the synthesis of complex macrocycles or polyketides, a fragment derived from this boronic acid could be coupled to a larger, advanced intermediate via a Suzuki-Miyaura reaction, often as one of the final steps to assemble the complete carbon skeleton.

Preparation of Functionalized Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and pharmacology. The functionalization of heterocyclic scaffolds with alkenyl groups can significantly modify their biological activity. This compound is a valuable tool for introducing a cis-butenyl side chain onto various heterocyclic rings through palladium-catalyzed cross-coupling reactions.

This strategy is broadly applicable to a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.net By reacting an appropriate halo-substituted heterocycle (e.g., a bromo-pyridine, chloro-quinoline, or iodo-thiophene) with this compound under Suzuki-Miyaura conditions, the butenyl group can be appended regioselectively. This approach is valued for its mild reaction conditions and tolerance of diverse functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. researchgate.net

Table 2: Synthesis of Alkenyl-Substituted Heterocycles

Heterocyclic HalideBoronic AcidCatalyst/ConditionsProduct
2-BromopyridineThis compoundPd(dppf)Cl₂, Base2-((1Z)-But-1-en-1-yl)pyridine
5-IodouracilThis compoundPd(PPh₃)₄, Base5-((1Z)-But-1-en-1-yl)uracil

Construction of Biologically Relevant Scaffolds

Boronic acids are essential building blocks in the synthesis of biologically active molecules and are frequently used in the generation of chemical libraries for drug discovery. chemrxiv.org The carbon-boron bond of this compound can be strategically replaced with a new carbon-carbon or carbon-heteroatom bond, allowing its incorporation into pharmacologically relevant scaffolds.

For example, multicomponent reactions can be used to rapidly assemble complex molecular architectures. A Suzuki-type coupling is often employed to connect a boronic acid derivative to a core structure, which may itself be formed through a multicomponent reaction. mdpi.com This strategy has been used to synthesize inhibitors of enzymes like the BET bromodomain, where a boronic acid is coupled to an imidazo[1,2-a]pyrazine (B1224502) scaffold. mdpi.com The versatility of this compound allows it to be used in similar convergent strategies to generate novel analogues of known bioactive compounds.

Table 3: Hypothetical Suzuki Coupling for Bioactive Scaffold Synthesis

Core ScaffoldBoronic AcidCatalyst/ConditionsResulting Structure
Bromo-imidazo[1,2-a]pyrazineThis compoundPd(dppf)Cl₂Imidazo[1,2-a]pyrazine with a (1Z)-butenyl substituent

Amide Bond Formation via Boronic Acid Catalysis

Beyond its role as a structural building block, this compound can also function as a catalyst. Boronic acids are effective catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. acs.org This method serves as a green alternative to traditional coupling reagents that generate stoichiometric waste.

The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid. ucl.ac.ukresearchgate.net This intermediate is a mixed anhydride (B1165640) that is activated towards nucleophilic attack by an amine. The subsequent reaction with the amine forms the amide bond and regenerates the boronic acid catalyst, allowing the cycle to continue. rsc.orgnih.gov The removal of water, often with molecular sieves, is crucial as the initial condensation is typically a reversible process. researchgate.net The specific structure of the alkyl or aryl group on the boronic acid can influence catalytic activity, but the fundamental catalytic role is a general property of the boronic acid functional group itself. ucl.ac.uk

Table 4: Key Steps in Boronic Acid-Catalyzed Amidation

StepDescription
1. Activation The boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid intermediate, releasing a molecule of water. researchgate.net
2. Nucleophilic Attack An amine attacks the carbonyl carbon of the activated intermediate. nih.gov
3. Amide Formation A tetrahedral intermediate collapses to form the stable amide bond.
4. Catalyst Regeneration The boronic acid catalyst is regenerated and can enter a new catalytic cycle. ucl.ac.uk

Computational and Theoretical Investigations into 1z but 1 En 1 Ylboronic Acid Reactivity

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions involving (1Z)-But-1-en-1-ylboronic acid. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. These calculations can identify the most likely reaction pathways by determining the activation energies for each step.

For instance, in a hypothetical reaction, DFT could be employed to model the addition of this compound to an electrophile. The calculations would pinpoint the transition state structures and their corresponding energies, thereby identifying the rate-determining step of the reaction. rsc.org Advanced methods can also incorporate solvent effects to provide a more realistic model of the reaction environment. nih.gov The insights gained from these mechanistic studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
TS1First Transition State+15.2
IntermediateBoronate Complex-5.8
TS2Second Transition State (Rate-Determining)+22.5
ProductFinal Adduct-12.3

Prediction and Rationalization of Stereoselectivity

A significant application of computational chemistry is the prediction and explanation of stereoselectivity in chemical reactions. For reactions involving this compound that can produce chiral products, DFT calculations can be used to model the transition states leading to different stereoisomers. rsc.org The calculated energy difference between these diastereomeric or enantiomeric transition states can then be used to predict the stereochemical outcome of the reaction, often with high accuracy. researchgate.net

By analyzing the geometries of the competing transition states, researchers can identify the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the observed stereoselectivity. rsc.org This understanding allows for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer. For example, modeling the interaction of this compound with a chiral catalyst can reveal the subtle interactions that dictate the facial selectivity of an incoming reagent. rsc.org

Table 2: Hypothetical Calculated Energies for Stereoisomeric Transition States
Transition StateLeading to ProductCalculated Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-R(R)-Product20.196
TS-S(S)-Product22.5

Electronic Structure and Bonding Analysis of Boron-Containing Intermediates

Understanding the electronic structure and bonding of the transient intermediates formed during reactions of this compound is key to comprehending its reactivity. Computational methods provide valuable tools for this purpose, such as Natural Bond Orbital (NBO) analysis and the analysis of frontier molecular orbitals (HOMO and LUMO). researchgate.netphyschemres.org

NBO analysis can reveal the nature of the bonding in boron-containing intermediates, including the degree of covalent and ionic character in the boron-carbon and boron-oxygen bonds. This information is crucial for understanding the stability and subsequent reactivity of these species. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's nucleophilic and electrophilic character, respectively. physchemres.org For instance, the energy and localization of the LUMO on the boron atom in an intermediate can indicate its susceptibility to nucleophilic attack.

Table 3: Hypothetical Electronic Properties of a Boronate Intermediate
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy+1.2 eVIndicates susceptibility to nucleophilic attack
NBO Charge on Boron+0.85Highlights the electrophilic nature of the boron center
B-C Bond Order0.95Suggests a predominantly single bond character

Emerging Research Directions and Future Outlook for 1z but 1 En 1 Ylboronic Acid Chemistry

Development of Photo- and Electrocatalytic Methodologies

The intersection of organoboron chemistry with photoredox and electrocatalysis is a burgeoning field promising novel transformations under mild conditions. For alkenylboronic acids such as (1Z)-But-1-en-1-ylboronic acid, these methods offer pathways to generate reactive radical intermediates that are inaccessible through traditional thermal methods. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.gov Although the high oxidation potentials of many boronic acids have historically limited their use as radical precursors, recent studies have shown that their redox properties can be modulated. nih.govchemrxiv.org For instance, the formation of an ate complex between an alkylboronic acid and a base like potassium phosphate (B84403) (K₃PO₄) can lower its oxidation potential, facilitating single-electron transfer (SET) with an excited photocatalyst to generate an alkyl radical. nih.gov This strategy could be extrapolated to alkenylboronic acids, enabling new carbon-carbon and carbon-heteroatom bond formations. Light-driven approaches are also being developed for the isomerization of styrenyl boronic esters and the aerobic oxidation of arylboronic acids, highlighting the potential for light to control both reactivity and stereochemistry. researchgate.netnih.gov

Electrocatalysis: Electrosynthesis offers a reagent-free method for generating reactive species and driving chemical transformations. While specific applications for this compound are yet to be detailed, the principles of electrocatalytic activation are highly relevant. Electrochemical methods can provide precise control over redox potentials, potentially enabling selective functionalization of the carbon-boron bond or the butenyl backbone. Future research may focus on developing electrocatalytic methods for cross-coupling, addition, or cyclization reactions involving alkenylboronic acids, reducing the reliance on chemical oxidants or reductants. dntb.gov.ua

Table 1: Emerging Catalytic Methodologies for Alkenylboronic Acids
MethodologyPrinciplePotential Application for this compoundKey Advantages
PhotocatalysisGeneration of radical intermediates from boronic acid ate complexes using visible light and a photocatalyst. nih.govRadical addition to alkenes, alkynes, and other unsaturated systems; novel cross-coupling reactions.Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. nih.gov
ElectrocatalysisRedox activation of the C-B bond or alkene moiety through controlled-potential electrolysis.Oxidative or reductive coupling reactions, functionalization without chemical redox agents.High degree of control, reduced waste, potential for unique selectivity. dntb.gov.ua

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry—reducing waste, using safer solvents, improving energy efficiency, and employing renewable feedstocks—are increasingly guiding synthetic chemistry. rsc.org For this compound and related compounds, these principles are being applied to both their synthesis and their use in subsequent reactions.

One key area of innovation is the development of more sustainable reaction media. Water is an ideal green solvent, and methodologies that enable reactions of hydrophobic organoboron compounds in aqueous systems are highly desirable. rsc.org Micellar catalysis, which uses surfactants to create nanoreactors in water, can facilitate such transformations. rsc.org Another strategy involves using the boronic acid group itself as a "phase-switchable" tag. By adding a polyol like sorbitol at high pH, a hydrophobic boronic acid can be reversibly moved into an aqueous phase, allowing for easy separation from organic impurities without the need for chromatography. acs.org

Furthermore, the inherent properties of boronic acids align with green chemistry goals. They are generally considered to have low toxicity, and their ultimate degradation product is non-toxic boric acid. nih.govresearchgate.net Innovations are also focused on the reaction conditions themselves. Mechanochemistry, which involves grinding reagents together without a solvent, has been shown to be an efficient and environmentally benign method for forming boronic acid esters. rsc.org Similarly, using air as a mild and abundant oxidant in coupling reactions represents a greener alternative to stoichiometric chemical oxidants.

Implementation in Continuous Flow Chemistry

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. lookchem.com This technology is particularly well-suited for reactions that are fast, exothermic, or involve unstable intermediates—conditions often encountered in organoboron chemistry.

The synthesis of boronic acids via organolithium chemistry, for example, can be performed on a multigram scale with reaction times of less than a second using a simple continuous flow setup. lookchem.comorganic-chemistry.org This "flash chemistry" approach allows for rapid mixing and precise temperature control, mitigating the risks associated with handling highly reactive organometallic reagents in large batches. organic-chemistry.org

Flow technology is also transformative for photochemical reactions. thieme-connect.de The narrow channels of microreactors ensure uniform irradiation of the reaction mixture, preventing over-irradiation and side-product formation, which can be a significant issue in batch photoreactors. thieme-connect.de This leads to higher efficiency, shorter reaction times, and makes scaling up photochemical processes more feasible. thieme-connect.de The application of photo-flow reactors to reactions involving boronic acid derivatives as radical precursors has already been demonstrated, paving the way for the implementation of this compound in similar advanced manufacturing platforms. chemrxiv.orgrsc.org

Expansion of Reaction Scope through Novel Boron Reactivity

While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of organoboron compounds, recent research has focused on unlocking novel modes of reactivity to expand their synthetic utility. wikipedia.orgscispace.com For alkenylboronic acids like this compound, this involves moving beyond their role as simple nucleophilic partners and exploring new catalytic activation methods. rsc.org

Recent advances have introduced transition metal, organocatalytic, and photocatalytic systems that activate alkenylboron reagents at the boron terminus, the alkene, or adjacent positions. rsc.org This has broadened their reactivity to include both polar and radical pathways. For example:

Nickel-Catalyzed Reactions: Nickel catalysts have been used for the enantioselective coupling of racemic epoxides with alkenylboronic acids, yielding valuable homoallylic alcohols containing all-carbon quaternary stereocenters. rsc.org

Manganese-Catalyzed Reactions: Mn(I) catalysis has enabled the hydroalkenylation of unsaturated amides with alkenylboronic acids, representing a novel carbon-carbon bond-forming reaction for this catalyst class. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts, in combination with specific ligands, have been used to promote the enantioconvergent coupling of secondary alkyl halides with alkenylboronate esters to generate alkylated alkenes. rsc.org

These new transformations significantly expand the toolbox available to synthetic chemists, allowing for the construction of complex molecular architectures from readily available alkenylboron building blocks. digitellinc.com The design of new organoboron compounds with unique electronic and steric properties around the boron atom continues to yield reagents with unprecedented reactivity. rsc.org

Table 2: Examples of Expanded Reaction Scope for Alkenylboronic Acids
Reaction TypeCatalyst System (Example)Product TypeSignificance
Asymmetric Ring-OpeningCoI₂ / (R,R)-Ph-BPEEnantioenriched multisubstituted cyclohexenesProvides access to chiral carbocycles found in natural products. rsc.org
Epoxide CouplingNiBr₂ / Chiral Ligand (L₈)Enantioenriched homoallylic alcohols with quaternary centersCreates sterically congested and synthetically challenging stereocenters. rsc.org
HydroalkenylationMn₂(CO)₈Br₂β-alkenylated amidesFirst use of alkenylboronic acids in Mn(I)-catalyzed C-C bond formation. researchgate.net
AlkenylaminationCuCl / Chiral Ligand (L₃)Polysubstituted chiral cyclopropylaminesConstructs valuable cyclopropylamine (B47189) motifs found in pharmaceuticals. rsc.org

Q & A

Q. What are the optimal synthetic routes for (1Z)-But-1-en-1-ylboronic acid, and how can its stereochemical purity be verified?

The synthesis of this compound typically involves stereoselective cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to retain the Z-configuration. Post-synthesis, stereochemical purity can be validated via 1H^1H-NMR spectroscopy by analyzing olefinic proton coupling constants (JJ-values) and nuclear Overhauser effect (NOE) correlations. For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as it provides unambiguous structural data .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under ambient conditions?

Stability studies should employ a combination of techniques:

  • HPLC-MS to monitor decomposition products.
  • FTIR spectroscopy to detect boronic acid dimerization (B-O-B formation).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Dynamic light scattering (DLS) for aggregation studies in solution. Time-resolved 1H^1H-NMR under controlled humidity and temperature can further elucidate degradation pathways .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict adherence to protocols, including:

  • Precise control of reaction parameters (temperature, solvent purity, inert atmosphere).
  • Detailed reporting of catalyst loading, ligand ratios, and substrate stoichiometry.
  • Independent replication in spatially or temporally separated experiments (e.g., repeating syntheses across multiple labs or seasons) .

Advanced Research Questions

Q. How can contradictions in reported reactivity trends of this compound under varying catalytic conditions be resolved?

Systematic analysis should include:

  • Control experiments isolating variables (e.g., ligand effects, solvent polarity).
  • Kinetic profiling using stopped-flow techniques to compare reaction rates.
  • Computational modeling (DFT or MD simulations) to identify transition-state differences. Statistical tools like principal component analysis (PCA) can disentangle multifactorial influences .

Q. What methodologies are suitable for studying the compound’s role in asymmetric catalysis?

Advanced approaches involve:

  • Chiral HPLC or circular dichroism (CD) to track enantioselectivity.
  • In-situ NMR or Raman spectroscopy to probe intermediate formation.
  • Isotopic labeling (13C^{13}C, 11B^{11}B) to trace boron’s mechanistic role. Collaborative use of synchrotron-based XAS (X-ray absorption spectroscopy) can reveal boron coordination geometry .

Q. How can computational models predict the regioselectivity of this compound in cross-coupling reactions?

Density functional theory (DFT) simulations should map energy barriers for possible pathways. Key steps:

  • Optimizing geometries of transition states and intermediates.
  • Calculating Fukui indices to identify nucleophilic/electrophilic sites.
  • Validating predictions with experimental kinetic isotope effects (KIE) .

Q. What strategies address discrepancies between theoretical and experimental boron-oxygen bond lengths in crystallographic studies?

Refine X-ray data using software like SHELXL to account for thermal motion and disorder. Compare with neutron diffraction data (if accessible) for higher precision. Pair with solid-state NMR (11B^{11}B) to correlate crystallographic and electronic environments .

Methodological Frameworks

Q. How should researchers design experiments to test novel applications of this compound in polymer chemistry?

Adopt a hierarchical design :

  • Pilot screening : High-throughput robotics to test monomer compatibility.
  • Mechanistic studies : Operando spectroscopy (e.g., FTIR-ATR) during polymerization.
  • Structure-property analysis : SAXS/WAXS for polymer crystallinity vs. boron content .

Q. What criteria validate the inclusion of this compound in drug discovery pipelines?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Toxicity assays (e.g., HEK293 cell viability).
  • Target engagement studies (SPR or ITC for binding affinity).
  • In vivo pharmacokinetics to assess metabolic stability .

Q. How can literature reviews avoid bias when evaluating the compound’s applications?

Apply PICO framework (Population, Intervention, Comparison, Outcome):

  • Filter studies by reaction scope (e.g., "cross-coupling" vs. "polymerization").
  • Use citation chaining to trace seminal works.
  • Critically appraise sources for conflicts of interest or methodological flaws .

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